![molecular formula C21H24N4O3 B5630471 1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(2-furyl)phenyl]piperidine-4-carboxamide](/img/structure/B5630471.png)
1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(2-furyl)phenyl]piperidine-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(2-furyl)phenyl]piperidine-4-carboxamide" involves multiple steps, starting from basic organic compounds to the final product through various chemical reactions. For instance, one study detailed the synthesis of N-substituted derivatives of a similar oxadiazole compound, highlighting the use of benzenesulfonyl chloride, ethyl isonipecotate, and other intermediates in a series of reactions to obtain the target compounds. These processes were elucidated using spectroscopic methods such as 1H-NMR, IR, and mass spectral data (Khalid et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds within this class has been characterized using various spectroscopic techniques. In one example, the crystal structure of a related compound was determined by single crystal XRD data, providing insights into its crystalline form and molecular geometry. This analysis revealed the presence of weak intermolecular interactions and aromatic π–π stacking interactions, which contribute to the compound's stability (Sanjeevarayappa et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving compounds of the 1,3,4-oxadiazole class typically involve the formation of these rings through cyclization reactions. These compounds exhibit various biological activities, which can be attributed to their ability to undergo chemical transformations and interact with biological targets. For instance, the antimicrobial and tuberculostatic activities of some derivatives were evaluated, showcasing the potential of these compounds in medical applications (Foks et al., 2004).
properties
IUPAC Name |
1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(furan-2-yl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O3/c1-2-19-23-24-20(28-19)14-25-10-8-15(9-11-25)21(26)22-17-6-3-5-16(13-17)18-7-4-12-27-18/h3-7,12-13,15H,2,8-11,14H2,1H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIBBKNXKMOUOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(O1)CN2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(2-furyl)phenyl]piperidine-4-carboxamide |
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